N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine
Overview
Description
N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound with a molecular formula of C11H11BrN4O2 This compound is characterized by the presence of a pyrazole ring substituted with benzyl, bromo, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of the bromo group: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nitration: Nitric acid or a mixture of nitric and sulfuric acids.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Scientific Research Applications
N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds with antibacterial, anti-inflammatory, and anticancer properties.
Material Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-bromo-1-methyl-4-amino-1H-pyrazol-5-amine
- N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-ol
- N-benzyl-3-chloro-1-methyl-4-nitro-1H-pyrazol-5-amine
Uniqueness
N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine is unique due to its specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. Its bromine and nitro groups make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
N-benzyl-5-bromo-2-methyl-4-nitropyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-15-11(9(16(17)18)10(12)14-15)13-7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGKIYFHDLVZIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)[N+](=O)[O-])NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184633 | |
Record name | 3-Bromo-1-methyl-4-nitro-N-(phenylmethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155601-07-3 | |
Record name | 3-Bromo-1-methyl-4-nitro-N-(phenylmethyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155601-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-methyl-4-nitro-N-(phenylmethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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